molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Cat. No. B025367
Key on ui cas rn: 110234-43-0
M. Wt: 152.07 g/mol
InChI Key: LNZJPSYNGYFWKE-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

The reaction was carried out according to the same procedure as described in Example 50 except that 5-trifluoromethyl-3-pivaloylaminoisoxazole (0.7553 g, 3.20 mmole), 36% hydrochloric acid (0.81 g, 8.00 mmole) and ehtylene glycol (3.2 ml) were used. The product was then purified by column chromatography on silica gel to give the title compound. Yield: 0.3686 g (75.7%). The structure of this product was confirmed by NMR.
Name
5-trifluoromethyl-3-pivaloylaminoisoxazole
Quantity
0.7553 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[O:7][N:6]=[C:5]([NH:8]C(=O)C(C)(C)C)[CH:4]=1.Cl>C(O)CO>[F:1][C:2]([F:16])([F:15])[C:3]1[O:7][N:6]=[C:5]([NH2:8])[CH:4]=1

Inputs

Step One
Name
5-trifluoromethyl-3-pivaloylaminoisoxazole
Quantity
0.7553 g
Type
reactant
Smiles
FC(C1=CC(=NO1)NC(C(C)(C)C)=O)(F)F
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was then purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=NO1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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